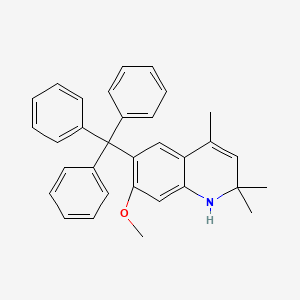
7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-メトキシ-2,2,4-トリメチル-6-トリチル-1,2-ジヒドロキノリンは、キノリン系に属する複雑な有機化合物です。キノリン誘導体は、その多様な生物活性で知られており、医薬品化学において広く使用されています。この特定の化合物は、キノリンコアに結合したメトキシ基、複数のメチル基、トリチル基を含む、その独特の構造が特徴です。
準備方法
合成経路と反応条件
7-メトキシ-2,2,4-トリメチル-6-トリチル-1,2-ジヒドロキノリンの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、メトキシ基とトリチル基を導入するために、キノリン誘導体を適切な試薬でアルキル化することです。反応条件では、反応を促進するために、ジメチルホルムアミド(DMF)またはテトラヒドロフラン(THF)などの強塩基と溶媒を使用する必要があります。
工業生産方法
工業的な設定では、この化合物の製造には、高収率と高純度を確保するために、最適化された条件で、大規模なバッチ反応が関与する可能性があります。自動反応器と連続フローシステムを使用すると、合成プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
7-メトキシ-2,2,4-トリメチル-6-トリチル-1,2-ジヒドロキノリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてキノリンN-オキシドを形成することができます。
還元: 還元反応は、キノリン環をテトラヒドロキノリン誘導体に変換することができます。
置換: 求電子置換反応と求核置換反応は、キノリンコアに異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 炭素上のパラジウム(Pd/C)または水素化リチウムアルミニウム(LiAlH4)などの触媒が使用されます。
置換: ハロゲン化剤、アルキル化剤、およびさまざまな求核剤が、制御された条件下で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、使用される特定の試薬と条件に応じて、キノリンN-オキシド、テトラヒドロキノリン誘導体、およびさまざまな置換キノリン化合物が含まれます。
科学研究への応用
7-メトキシ-2,2,4-トリメチル-6-トリチル-1,2-ジヒドロキノリンは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌性や抗がん性など、その潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を調査するための研究が進められています。
工業: 染料、顔料、その他の特殊化学品の開発に使用されています。
科学的研究の応用
7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
作用機序
7-メトキシ-2,2,4-トリメチル-6-トリチル-1,2-ジヒドロキノリンの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、酵素や受容体に結合して、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物の比較
類似化合物
- 6-メトキシ-2,2,4-トリメチル-8-トリチル-1,2-ジヒドロキノリン
- 2,2,4-トリメチル-6-トリチル-1,2-ジヒドロキノリン
- 2,2,4,8-テトラメチル-6-トリチル-1,2-ジヒドロキノリン
独自性
7-メトキシ-2,2,4-トリメチル-6-トリチル-1,2-ジヒドロキノリンは、その特定の置換パターンが、独特の化学的および生物学的特性を付与するために、ユニークです。メトキシ基とトリチル基の存在は、それを他のキノリン誘導体と区別し、さまざまな研究および産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydro-quinoline
- 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline
- 2,2,4,8-Tetramethyl-6-trityl-1,2-dihydro-quinoline
Uniqueness
7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the trityl group differentiates it from other quinoline derivatives, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C32H31NO |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
7-methoxy-2,2,4-trimethyl-6-trityl-1H-quinoline |
InChI |
InChI=1S/C32H31NO/c1-23-22-31(2,3)33-29-21-30(34-4)28(20-27(23)29)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3 |
InChIキー |
VWADMDFHPOHTLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(NC2=CC(=C(C=C12)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-5-benzyl-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-chloroaniline](/img/structure/B11643790.png)
![4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-N-phenylbenzamide](/img/structure/B11643812.png)
![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B11643818.png)
![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11643825.png)
![(6Z)-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643829.png)
![3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643831.png)
![(5Z)-1-(2,3-dichlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11643832.png)
![(4-Bromophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B11643839.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11643853.png)
![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11643862.png)
![4-amino-N'-[(1E)-(3,4,5-trimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11643863.png)
![3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11643865.png)

![Ethyl 3-[(8-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11643877.png)
